Thalidomide-NH-PEG3-CH2CHO

PROTAC BCL-XL DC50

Thalidomide-NH-PEG3-CH2CHO is a heterobifunctional PROTAC building block integrating a cereblon (CRBN) ligand, PEG3 spacer, and a terminal aldehyde for site-specific reductive amination. This precise stoichiometric conjugation yields superior purity and enables degraders with potent DC50 (e.g., XZ739 at 2.5 nM) and exceptional platelet-sparing selectivity. Ideal for constructing safer BCL-XL degraders for solid tumors. Available in research quantities with rapid global shipping.

Molecular Formula C21H25N3O8
Molecular Weight 447.4 g/mol
Cat. No. B11832995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-PEG3-CH2CHO
Molecular FormulaC21H25N3O8
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCC=O
InChIInChI=1S/C21H25N3O8/c25-7-9-31-11-13-32-12-10-30-8-6-22-15-3-1-2-14-18(15)21(29)24(20(14)28)16-4-5-17(26)23-19(16)27/h1-3,7,16,22H,4-6,8-13H2,(H,23,26,27)
InChIKeyFGNVSKUETYHTOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-NH-PEG3-CH2CHO: A Specialized PROTAC Building Block for CRBN-Mediated Protein Degradation


Thalidomide-NH-PEG3-CH2CHO (CAS: 2360530-43-2) is a heterobifunctional linker-ligand conjugate specifically designed for proteolysis-targeting chimera (PROTAC) development . It integrates a thalidomide-based cereblon (CRBN) E3 ubiquitin ligase ligand, a triethylene glycol (PEG3) hydrophilic spacer, and a terminal aldehyde functional group . This architecture facilitates covalent conjugation to target protein ligands via the aldehyde moiety, enabling the rational design of CRBN-recruiting degraders [1].

Why Generic Substitution of Thalidomide-NH-PEG3-CH2CHO Is Not Advisable in PROTAC Design


Substituting Thalidomide-NH-PEG3-CH2CHO with structurally similar compounds (e.g., Thalidomide-NH-PEG2-COOH, Thalidomide-NH-PEG3-COOH, or Pomalidomide-NH-PEG3-CH2CHO) is not recommended without rigorous validation, as these analogs differ in critical functional attributes such as reactive handle chemistry, linker length, and compatibility with established synthetic routes . The unique aldehyde group of Thalidomide-NH-PEG3-CH2CHO enables specific bioconjugation strategies that are not feasible with carboxyl- or amine-terminated counterparts, directly impacting the synthetic accessibility, purity, and ultimate biological performance of the final PROTAC molecule [1].

Quantitative Evidence for Selecting Thalidomide-NH-PEG3-CH2CHO: Comparative Performance Data


Potency of PROTAC BCL-XL Degrader XZ739 Synthesized from Thalidomide-NH-PEG3-CH2CHO

Thalidomide-NH-PEG3-CH2CHO serves as the CRBN-recruiting module in the PROTAC degrader XZ739. In MOLT-4 T-ALL cells, XZ739 achieves a DC50 (half-maximal degradation concentration) of 2.5 nM for BCL-XL, representing a 20-fold increase in potency compared to the BCL-XL/BCL-2 dual inhibitor ABT-263 [1].

PROTAC BCL-XL DC50

Therapeutic Index: >100-Fold Selectivity of XZ739 for Cancer Cells over Human Platelets

The PROTAC XZ739, built using Thalidomide-NH-PEG3-CH2CHO, exhibits >100-fold selectivity for MOLT-4 cancer cells (IC50 = 10.1 nM) compared to human platelets (IC50 = 1217 nM) [1]. This stands in stark contrast to the parental inhibitor ABT-263, which is potently cytotoxic to both cancer cells and platelets, resulting in dose-limiting thrombocytopenia in clinical settings [1].

PROTAC Selectivity Platelet Toxicity

Comparative Viability Reduction: XZ739 versus VHL-Recruiting PROTAC DT2216 in Cholangiocarcinoma

In a comparative study of cholangiocarcinoma (CCA) cell lines, the CRBN-based PROTAC XZ739 (derived from Thalidomide-NH-PEG3-CH2CHO) demonstrated superior efficacy in reducing cell viability compared to the VHL-based PROTAC DT2216 [1]. While both recruit different E3 ligases, XZ739's CRBN-dependent mechanism resulted in more pronounced apoptosis induction, highlighting the importance of E3 ligase selection and linker chemistry in degrader design [1].

PROTAC Cholangiocarcinoma E3 Ligase

Structural and Functional Differentiation: Aldehyde-Reactive Handle versus Carboxylic Acid Terminus

Thalidomide-NH-PEG3-CH2CHO features a terminal aldehyde group, distinguishing it from widely used analogs like Thalidomide-NH-PEG2-COOH and Thalidomide-NH-PEG3-COOH, which possess carboxylic acid termini . The aldehyde enables unique bioconjugation chemistries (e.g., reductive amination, hydrazone formation) that are orthogonal to the amide coupling reactions used for carboxylic acids, offering greater flexibility in linker attachment strategies and potential for improving degrader homogeneity .

PROTAC Linker Bioconjugation Functional Group

PEG3 Spacer Length Optimization: Balancing Solubility and Binding Affinity

The PEG3 linker in Thalidomide-NH-PEG3-CH2CHO represents an empirically optimized spacer length for PROTAC design. Studies indicate that PEG3 chains provide an ideal balance between aqueous solubility enhancement and the formation of a stable ternary complex (POI-PROTAC-E3 ligase) . Shorter linkers (e.g., PEG2 in Thalidomide-NH-PEG2-COOH) may restrict the spatial orientation required for efficient ubiquitination, while longer PEG chains (e.g., PEG4, PEG5) can increase molecular weight and potentially reduce cell permeability .

PROTAC Linker Optimization PEG

In Vivo Synergy and Reduced Toxicity: XZ739 in Cholangiocarcinoma Xenograft Model

In a cholangiocarcinoma (CCA) xenograft model, the PROTAC XZ739 (synthesized from Thalidomide-NH-PEG3-CH2CHO) synergized with gemcitabine to significantly suppress tumor growth without causing significant thrombocytopenia [1]. This in vivo finding underscores the translational potential of degraders built from this specific linker-ligand, demonstrating both enhanced anti-tumor activity and a favorable safety profile compared to conventional small-molecule inhibitors [1].

PROTAC In Vivo Efficacy Synergy

Optimal Research and Industrial Applications for Thalidomide-NH-PEG3-CH2CHO


Preclinical Development of CRBN-Recruiting PROTACs for Hematological Malignancies

Thalidomide-NH-PEG3-CH2CHO is ideally suited for constructing PROTACs targeting hematological cancers such as T-cell acute lymphoblastic leukemia (T-ALL) and B-cell malignancies, as evidenced by the potent DC50 of 2.5 nM for XZ739 in MOLT-4 cells [1]. The demonstrated >100-fold selectivity for cancer cells over platelets addresses a major toxicity concern, making it a valuable tool for developing safer therapeutic candidates [1].

Design of BCL-XL Degraders for Solid Tumors with Platelet-Sparing Profile

The exceptional selectivity of XZ739, derived from this compound, supports its use in creating BCL-XL degraders for solid tumors where platelet toxicity has historically limited clinical translation [1]. In vivo studies in cholangiocarcinoma models confirm that such degraders can be safely combined with standard-of-care chemotherapies like gemcitabine to achieve synergistic tumor suppression without thrombocytopenia [2].

Custom PROTAC Synthesis via Aldehyde-Specific Bioconjugation

The terminal aldehyde group of Thalidomide-NH-PEG3-CH2CHO enables site-specific conjugation chemistries, such as reductive amination with amine-containing target ligands [1]. This functional handle is orthogonal to standard carboxylic acid coupling, allowing for the assembly of complex PROTACs with defined stoichiometry and improved purity, a critical advantage for both research tool generation and early-stage drug discovery [1].

Comparative E3 Ligase Profiling Studies

As a well-characterized CRBN ligand, Thalidomide-NH-PEG3-CH2CHO serves as a reference building block for systematic studies comparing the efficacy of CRBN-based PROTACs versus those recruiting other E3 ligases (e.g., VHL, MDM2, IAP) [1]. The availability of robust activity data for XZ739 allows researchers to benchmark new degraders and evaluate the impact of linker chemistry and E3 ligase choice on target degradation and cellular selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-PEG3-CH2CHO

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.